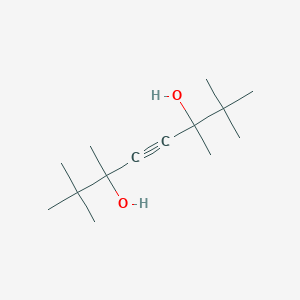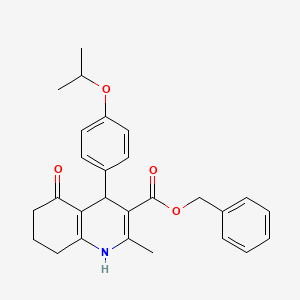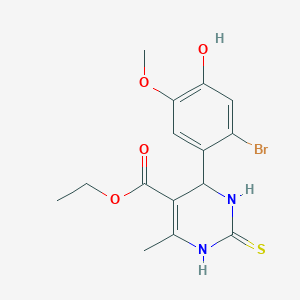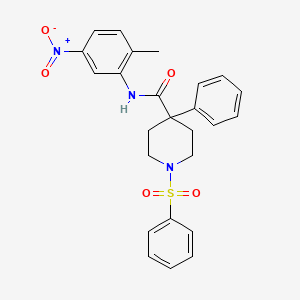
2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide, also known as CNHA, is a synthetic compound that belongs to the class of acetanilide derivatives. CNHA has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide is not fully understood. However, it is believed that 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide exerts its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX-2, 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide also reduces the production of reactive oxygen species (ROS), which are involved in the pathogenesis of a number of diseases, including cancer. In addition, 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide has been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide is its relatively low toxicity. It has been shown to have a high therapeutic index, which means that it is effective at low doses and has minimal side effects. Another advantage of 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide is its stability. It is relatively stable under physiological conditions, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide is its poor solubility in water. This can make it difficult to administer in vivo and can limit its bioavailability.
Orientations Futures
There are a number of future directions for research on 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide in different types of cancer and to elucidate its mechanism of action. Another area of interest is the development of new analogs of 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide with improved solubility and bioavailability. Finally, studies are needed to determine the safety and efficacy of 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide in humans.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has potential as an anticancer agent. Further studies are needed to determine the efficacy of 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide in different types of cancer and to elucidate its mechanism of action.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide has also been investigated for its potential as an anticancer agent. Studies have shown that 2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-3-1-9(2-4-10)7-14(19)16-12-6-5-11(17(20)21)8-13(12)18/h1-6,8,18H,7H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMGYIYNNMAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{4-[(2-phenylbutanoyl)amino]phenyl}acetic acid](/img/structure/B4163995.png)
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}-1H-benzimidazole oxalate](/img/structure/B4164000.png)
![1-{3-[3-(trifluoromethyl)phenoxy]propyl}-1H-benzimidazole oxalate](/img/structure/B4164003.png)

![1-[3-(2-nitrophenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4164015.png)
![N'-[4-(4-bromo-2-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4164027.png)

![N'-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4164050.png)



![3-({[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoic acid](/img/structure/B4164075.png)